N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Overview
Description
ATV399 is an inhibitor of iNOS dimerization which protects against Cytokine-Induced rat β-cell dysfunction, thereby inhibiting cleaved caspase-9 activation and subsequent β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose.
Mechanism of Action
Target of Action
The primary target of ATV399 is inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
ATV399 acts by inhibiting the dimerization of iNOS . Dimerization is a process where two iNOS molecules join together to form a functional enzyme. By inhibiting this process, ATV399 effectively reduces the activity of iNOS, thereby controlling the production of nitric oxide.
Biochemical Pathways
The inhibition of iNOS dimerization by ATV399 affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule that plays a role in various biological processes, including inflammation and apoptosis. By controlling the production of nitric oxide, ATV399 can influence these processes.
Result of Action
ATV399 has been shown to reduce the levels of cleaved caspase-9 , a key player in the process of apoptosis or programmed cell death. This suggests that ATV399 may have a protective effect against cell death. Specifically, it has been found to inhibit β-cell apoptosis induced by a combination of IL-1β, IFN-γ, and high glucose .
Properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-24(17-6-11-22-23(14-17)32-16-31-22)26-19-7-9-20(10-8-19)33(29,30)27-13-2-1-5-21(27)18-4-3-12-25-15-18/h3-4,6-12,14-15,21H,1-2,5,13,16H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXWVIUZQVTKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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